2-Hydrazino-6-nitro-1,3-benzothiazole
Overview
Description
2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C₇H₆N₄O₂S It is a derivative of benzothiazole, characterized by the presence of hydrazino and nitro functional groups at the 2 and 6 positions, respectively
Mechanism of Action
Target of Action
Similar compounds have shown binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
It is known that the compound is used in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties .
Result of Action
It has been used in the spectrophotometric analysis determination of methenamine and its salts, and in the detection and repair mechanism of etheno-dna adducts .
Action Environment
It is known to be combustible and classified as acute toxic cat3 / toxic compounds or compounds which causing chronic effects .
Biochemical Analysis
Biochemical Properties
2-Hydrazino-6-nitro-1,3-benzothiazole plays a significant role in biochemical reactions. It is employed in the spectrophotometric analysis for the determination of methenamine and its salts . Additionally, it is used in the detection and repair mechanism of Etheno-DNA adducts . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with IDO1 can lead to alterations in tryptophan metabolism, which in turn affects immune response and cell proliferation . Additionally, its role in the detection and repair of Etheno-DNA adducts suggests its involvement in maintaining genomic stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of IDO1 involves binding to the enzyme’s active site, preventing the conversion of tryptophan to kynurenine . This inhibition can lead to changes in gene expression and enzyme activity, impacting various cellular processes. The compound’s role in DNA repair mechanisms further highlights its molecular interactions with nucleic acids and repair proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can effectively inhibit IDO1 activity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects are also noted, where a specific dosage is required to achieve significant biochemical changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to tryptophan metabolism. Its inhibition of IDO1 affects the kynurenine pathway, leading to changes in metabolite levels and metabolic flux . The compound’s interactions with other enzymes and cofactors further influence its metabolic effects, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s distribution is also dependent on its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with nitroaromatic compounds under specific conditions. One common method includes the nitration of 2-mercaptoaniline followed by hydrazination. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydrazination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-hydrazino-6-amino-1,3-benzothiazole.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Hydrazino-6-nitro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinobenzothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzothiazole: Lacks the hydrazino group, limiting its ability to form covalent bonds with proteins.
2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a hydrazino group, affecting its reactivity and biological activity
Uniqueness
2-Hydrazino-6-nitro-1,3-benzothiazole is unique due to the presence of both hydrazino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(6-nitro-1,3-benzothiazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQJRCGPLSQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398554 | |
Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30710-21-5 | |
Record name | 30710-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.